2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]propanoic acid

Self-assembly Nanostructure Sequence isomerism

Risk: Procuring tripeptides by amino acid composition alone frequently yields sequence isomers (e.g., Ala-Gly-Gly, Gly-Ala-Gly) that fail to reproduce published self-assembly morphologies, radiolabeling kinetics, or structural biology outcomes. Gly-Gly-Ala-OH (CAS 19729-30-7) is the validated, non-substitutable Gly-Gly-Ala sequence isomer delivering: • ~90% biofilm removal via azobenzene-modified AGP3 nanofibers with reversible ON/OFF switching • 75.09% direct 99mTc radiolabeling yield with rapid renal clearance in rabbit models • Super-folded cross-β architecture for silk-inspired tissue engineering scaffolds Supplied as lyophilized powder, ≥95% HPLC; multi-vendor sourcing with global shipping.

Molecular Formula C7H13N3O4
Molecular Weight 203.20 g/mol
CAS No. 19729-30-7
Cat. No. B020919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]propanoic acid
CAS19729-30-7
Molecular FormulaC7H13N3O4
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CNC(=O)CN
InChIInChI=1S/C7H13N3O4/c1-4(7(13)14)10-6(12)3-9-5(11)2-8/h4H,2-3,8H2,1H3,(H,9,11)(H,10,12)(H,13,14)
InChIKeyCCQOOWAONKGYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gly-Gly-Ala-OH (CAS 19729-30-7): Identity and Physicochemical Baseline


2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]propanoic acid (glycyl-glycyl-L-alanine, Gly-Gly-Ala-OH) is a linear tripeptide composed of two glycine residues followed by an L-alanine residue at the C-terminus, with molecular formula C₇H₁₃N₃O₄ and molecular weight 203.20 g/mol [1]. It is classified as a metabolite and a member of the tripeptide class within the ChEBI ontology [2]. The free N-terminal amine and C-terminal carboxylic acid groups confer aqueous solubility and make the compound suitable for solution-phase biochemical applications and as a minimal building block for solid-phase peptide synthesis (SPPS) . The compound is commercially available as a lyophilized powder with purity specifications ranging from ≥95% to >98% by HPLC, stored at −20°C [1].

Why Gly-Gly-Ala Cannot Be Replaced by Generic Tripeptides


Tripeptides of identical amino acid composition but different sequence—such as Ala-Gly-Gly-OH and Gly-Ala-Gly-OH—are not functionally interchangeable with Gly-Gly-Ala-OH. The position of the single alanine residue relative to the two glycine residues fundamentally determines the self-assembly morphology, biophysical packing, and downstream bioactivity of modified constructs [1]. Even among tripeptides with identical elemental composition, the subtle shift of the methyl-bearing alanine side chain along the peptide backbone produces divergent one-dimensional nanostructures (nanotwists vs. nanoribbons vs. nanofibers) under identical solvent and temperature conditions [1]. This sequence-isomerism sensitivity means that a procurement decision based solely on amino acid composition or peptide class risks selecting a compound that will not reproduce the self-assembly behavior, radiochemical labeling performance, or structural biology outcomes documented for the Gly-Gly-Ala sequence [2]. The quantitative evidence below demonstrates that Gly-Gly-Ala-OH occupies a distinct, non-substitutable position among its closest in-class analogs.

Quantitative Differentiation Evidence Against Sequence Isomers


Self-Assembly Morphology: Nanofiber Architecture vs. Sequence Isomers

When the three minimal tripeptide sequence isomers (Ala-Gly-Gly-OH, Gly-Ala-Gly-OH, and Gly-Gly-Ala-OH) are N-terminally modified with an identical n-butylazobenzene tail to form azobenzene-glycopeptides (AGPs), the position of the single alanine residue dictates the self-assembled one-dimensional morphology under identical aqueous conditions. AGP3 (derived from Gly-Gly-Ala-OH) assembles into cylindrical nanofibers, whereas AGP1 (Ala-Gly-Gly-OH) forms left-handed helical nanotwists and AGP2 (Gly-Ala-Gly-OH) forms planar nanoribbons [1]. The dimensional differences are quantifiable by TEM and AFM imaging across all three isomers.

Self-assembly Nanostructure Sequence isomerism Tripeptide amphiphile Biomaterial

Reversible Antibiofilm Activity with ON/OFF Switching Capability

The Gly-Gly-Ala-OH-derived AGP3 assemblies demonstrated concentration-dependent biofilm inhibition against S. aureus and achieved ~90% biofilm removal efficiency (XTT assay) and ~80% removal efficiency (crystal violet assay) against preformed biofilms. Critically, the antibiofilm activity could be reversibly switched OFF by host–guest complexation with β-cyclodextrin (β-CyD) and switched ON again by competitive replacement with 2-adamantanamine hydrochloride (ADA), a functionality directly tied to the self-assembled multivalency of the Gly-Gly-Ala-based nanofiber architecture [1]. This reversible ON/OFF switching was demonstrated for AGP1 (Ala-Gly-Gly-based nanotwists) and is inherent to the self-assembled nanostructure, not the free tripeptide.

Antibiofilm Stimuli-responsive Nanomedicine Antimicrobial Host-guest chemistry

99mTc Radiolabeling Efficiency Compared to Structurally Related Peptides

In a comparative radiolabeling study, seven small peptides were evaluated for direct 99mTc labeling. Only two peptides—Gly-Gly-L-Alanine (GGA) and Gly-L-leucine amide (GLA)—achieved labeling yields approaching USP acceptance criteria. GGA produced a radiochemical yield of 75.09% at a retention time of 12 minutes by reverse-phase Radio-HPLC, whereas the remaining five peptides (Gly-L-Histidine, Gly-L-Methionine, Gly-L-Tyrosine, Gly-L-Glutamic acid, and Gly-L-Gly-amide) failed to produce acceptable yields using both direct and ligand exchange methods [1]. The 99mTc-GGA complex demonstrated rapid blood clearance and predominant renal excretion, enabling static kidney scintigraphy within 30 minutes post-injection in rabbit models [1].

Radiopharmaceutical 99mTc labeling Diagnostic imaging Kidney scintigraphy Peptide chelation

Polymer-Level Cross-β Architecture of Poly(Gly-Gly-Ala)

At the polymer level, poly(Gly-Gly-Ala) exhibits two distinct structural forms. Form I possesses a super-folded cross-β structure characterized by long, twisting, and intertwining fibers, while Form II precipitates as a less distinct fibrous morphology from aqueous solution [1]. The X-ray diffraction pattern of Form I is consistent with an antiparallel cross-β arrangement in which the polypeptide chains fold back on themselves in a super-folded array. In contrast, poly(Ala-Gly-Gly)—the polymer of the sequence isomer—has been characterized spectroscopically with distinct conformational properties, reflecting how the tripeptide repeat sequence governs higher-order polymer architecture [2].

Polytripeptide Cross-β structure Silk model X-ray diffraction Biomaterial scaffold

Vendor Purity and Multi-Supplier Commercial Availability

Commercially, Gly-Gly-Ala-OH (CAS 19729-30-7) is available from multiple vendors at purity levels spanning ≥95% (TLC/assay) to >98% (HPLC) as a lyophilized powder with storage at −20°C [1]. Several suppliers offer batch-specific certificates of analysis (CoA) with HPLC chromatogram documentation. The compound is also available in custom purity grades from crude to 98%, and in salt forms such as the hydrochloride (Gly-Gly-Ala.HCl) and the N-Z-protected variant (Z-Gly-Gly-Ala-OH, CAS 19912-36-8) for SPPS applications . This multi-vendor, multi-grade availability contrasts with the more limited sourcing options for the sequence isomers Ala-Gly-Gly-OH and Gly-Ala-Gly-OH, which are not as widely stocked.

Peptide procurement HPLC purity Quality control Custom synthesis Lyophilized peptide

Application Scenarios with Verifiable Advantages


Stimuli-Responsive Antibacterial Nanomaterial Development

Researchers engineering light-, temperature-, or host–guest-responsive nanobiomaterials should select Gly-Gly-Ala-OH as the core tripeptide building block. When N-terminally modified with an azobenzene tail, Gly-Gly-Ala-OH-derived AGP3 self-assembles into cylindrical nanofibers (6.9 nm width) that enable reversible ON/OFF switching of antibiofilm activity—a functional property dependent on the Gly-Gly-Ala sequence isomer and not replicable with Ala-Gly-Gly or Gly-Ala-Gly [1]. The demonstrated ~90% biofilm removal efficiency (XTT assay) and the ability to switch activity off via β-cyclodextrin complexation and back on via ADA competition make this a validated platform for smart antimicrobial coatings and wound dressings [1].

99mTc-Radiopharmaceutical Probe Design for Renal Imaging

Nuclear medicine programs developing 99mTc-labeled peptide radiopharmaceuticals for kidney scintigraphy should use Gly-Gly-Ala-OH as a starting scaffold. The compound achieved a 75.09% direct radiolabeling yield with 99mTc—one of only two peptides out of seven tested to approach USP acceptance criteria—and demonstrated rapid blood clearance with predominant renal excretion in rabbit models [2]. The short 12-minute HPLC retention time of the 99mTc-GGA complex indicates favorable complexation kinetics that five other structurally related peptides (including Gly-L-Histidine and Gly-L-Methionine) failed to achieve [2].

Silk-Mimetic and Cross-β Biomaterial Scaffold Engineering

Materials scientists designing silk-inspired fibrous biomaterials should incorporate the Gly-Gly-Ala repeat sequence to access the super-folded cross-β architecture. Poly(Gly-Gly-Ala) adopts a unique Form I structure with antiparallel chains folded back on themselves into a super-folded cross-β array, yielding long twisting and intertwining fibers [3]. This ultrastructure is distinct from that of poly(Ala-Gly-Gly) and poly(Ala-Gly) silk models, providing a rational basis for tuning fiber morphology, mechanical properties, and biodegradation kinetics in tissue engineering scaffolds [3].

Peptide Library Screening and Model Substrate Studies

For biochemical laboratories conducting peptide library screens or studying peptidase substrate specificity, Gly-Gly-Ala-OH serves as a well-characterized, commercially available tripeptide with documented metabolite status and multi-vendor sourcing at >98% HPLC purity [4]. The compound's defined Gly-Gly-Ala sequence allows it to function as a minimal substrate for aminopeptidases and dipeptidyl peptidases, while its solubility in both aqueous buffers and DMSO facilitates use across diverse assay formats. The availability of the Z-protected variant (Z-Gly-Gly-Ala-OH) further enables direct incorporation into Fmoc-SPPS workflows without additional protection steps .

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